7-Cyclopropyl-3-methyl-1-propyl-5-sulfanyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione
Description
7-Cyclopropyl-3-methyl-1-propyl-5-sulfanyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione is a complex organic compound with a molecular formula of C₁₃H₁₆N₄O₂S and a molecular weight of 292.36 g/mol . This compound is characterized by its unique diazino-pyrimidine structure, which includes a cyclopropyl group, a methyl group, a propyl group, and a sulfanyl group. It is primarily used for research purposes in various scientific fields.
Properties
Molecular Formula |
C13H16N4O2S |
|---|---|
Molecular Weight |
292.36 g/mol |
IUPAC Name |
7-cyclopropyl-3-methyl-1-propyl-5-sulfanylidene-8H-pyrimido[4,5-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C13H16N4O2S/c1-3-6-17-10-8(12(18)16(2)13(17)19)11(20)15-9(14-10)7-4-5-7/h7H,3-6H2,1-2H3,(H,14,15,20) |
InChI Key |
PSYTXXYAZNTCQU-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=C(C(=S)N=C(N2)C3CC3)C(=O)N(C1=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Cyclopropyl-3-methyl-1-propyl-5-sulfanyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione typically involves multiple steps, including the formation of the diazino-pyrimidine core and the subsequent introduction of the cyclopropyl, methyl, propyl, and sulfanyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
7-Cyclopropyl-3-methyl-1-propyl-5-sulfanyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: The cyclopropyl, methyl, and propyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
7-Cyclopropyl-3-methyl-1-propyl-5-sulfanyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Cyclopropyl-3-methyl-1-propyl-5-sulfanyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other diazino-pyrimidine derivatives with different substituents, such as:
- 7-(2,2-dimethylpropyl)-3-methyl-1-(2-methylpropyl)-5-sulfanyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione .
Uniqueness
The uniqueness of 7-Cyclopropyl-3-methyl-1-propyl-5-sulfanyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
7-Cyclopropyl-3-methyl-1-propyl-5-sulfanyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione (CAS: 1034981-34-4) is a complex organic compound characterized by its unique molecular structure and potential biological activities. This article explores its biological activity, including relevant research findings and case studies.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₆N₄O₂S |
| Molecular Weight | 292.36 g/mol |
| IUPAC Name | 7-cyclopropyl-3-methyl-1-propyl-5-sulfanylidene-8H-pyrimido[4,5-d]pyrimidine-2,4-dione |
| SMILES | CCN1C2=C(C(=S)N=C(N2)C3CC3)C(=O)N(C1=O)C |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is hypothesized that the compound may modulate the activity of enzymes or receptors involved in various biological pathways. Further detailed studies are required to elucidate the exact mechanisms.
Biological Activity
Research indicates that 7-Cyclopropyl-3-methyl-1-propyl-5-sulfanyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione exhibits several biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may have potential anticancer properties. It is being investigated for its ability to inhibit tumor growth through modulation of specific signaling pathways.
- Antimicrobial Properties : The compound has shown promise in preliminary tests against various bacterial strains, indicating potential as an antimicrobial agent.
- Anti-fibrotic Effects : Recent research highlights its inhibitory effects on discoidin domain receptors (DDR1/2), which are implicated in fibrosis. The compound demonstrated low toxicity and favorable pharmacokinetic properties in animal models .
Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound:
Study 1: Antifibrotic Activity
A study published in European PMC reported that the compound effectively inhibited DDR1/2 enzymatic activity with low toxicity levels. In vivo tests indicated a significant reduction in fibrosis markers compared to controls .
Study 2: Anticancer Potential
Research conducted on similar diazino-pyrimidine derivatives revealed that modifications at specific positions could enhance anticancer efficacy. The structure of 7-Cyclopropyl-3-methyl-1-propyl-5-sulfanyl was noted to be crucial for maintaining activity against cancer cell lines.
Study 3: Antimicrobial Testing
In vitro assays demonstrated that the compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
